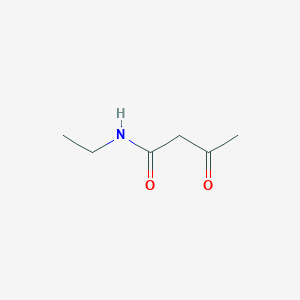

N-Ethyl-3-oxobutanamide

Descripción general

Descripción

N-Ethyl acetoacetamide: is an organic compound with the molecular formula C6H11NO2. It is a derivative of acetoacetamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethyl acetoacetamide can be synthesized through the reaction of ethylamine with ethyl acetoacetate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction is as follows:

Ethylamine+Ethyl acetoacetate→N-Ethyl acetoacetamide+Ethanol

Industrial Production Methods: In industrial settings, the production of N-Ethyl acetoacetamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-Ethyl acetoacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetoacetamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neurological Research

N-Ethyl-3-oxobutanamide is utilized in the study of neurological disorders such as stroke, Huntington’s disease, and Parkinson’s disease. It serves as a certified reference material for analytical standards in neurology research, aiding in the calibration of analytical instruments to ensure accurate test results. Its role as a reference standard enhances the reliability of data analysis in these studies.

Synthesis of Bioactive Compounds

This compound is involved in synthesizing N-substituted α-amino acid derivatives that exhibit potential cytotoxic activities. The synthesis process typically involves combining this compound with formaldehyde and amino acid hydrochlorides to yield diastereomerically pure derivatives. These derivatives have demonstrated significant biological activity, including antitumor and antimicrobial properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for calibrating instruments and validating analytical methods. Its known properties facilitate the calibration of analytical equipment, ensuring the accuracy and precision of measurements critical for research validity.

Biochemistry

Proteomics Research

this compound is employed in proteomics for studying protein expression and function. It can be used as a reagent in sample preparation or as a standard in mass spectrometry, aiding in the identification and quantification of proteins in complex biological samples. This application contributes to a deeper understanding of protein interactions and cellular processes.

Environmental Science

Research has explored the use of this compound-related compounds as potential renewable fuel sources. Studies assess their physicochemical properties and performance as fuel oxygenates. Initial assessments indicate these compounds have high potential for use as renewable fuels, exhibiting environmental persistence ranging from 15 to 30 days.

Antimicrobial Development

This compound has been investigated for its potential in developing new antimicrobial agents. Its derivatives have shown promising antibacterial activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. This highlights its significance in addressing antibiotic resistance.

Data Tables

| Application Area | Specific Use | Outcome |

|---|---|---|

| Neurology | Reference standard for neurological studies | Enhanced reliability of data analysis |

| Medicinal Chemistry | Synthesis of bioactive amino acid derivatives | Significant antitumor and antimicrobial activity |

| Analytical Chemistry | Calibration standard for analytical methods | Improved accuracy and precision |

| Biochemistry | Reagent in proteomics | Insights into protein interactions |

| Environmental Science | Potential renewable fuel source | High persistence; promising fuel characteristics |

| Antimicrobial Development | Development of new antibacterial agents | Effective against drug-resistant bacteria |

Case Studies

-

Neurological Disorders

- A study utilized this compound as a reference material to enhance the accuracy of neurological disorder diagnostics. The results indicated improved calibration protocols leading to more reliable outcomes in patient assessments.

-

Antimicrobial Activity

- Research demonstrated that derivatives synthesized from this compound exhibited notable antibacterial effects against MRSA strains, suggesting its potential role in developing new therapeutic agents targeting resistant bacterial infections.

-

Renewable Fuel Research

- An environmental study assessed the physicochemical properties of this compound-related compounds for use as fuel oxygenates. Results indicated promising performance metrics that could contribute to sustainable energy solutions.

Mecanismo De Acción

The mechanism of action of N-Ethyl acetoacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound can interact with proteins and nucleic acids, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

- N-Methyl acetoacetamide

- N-Propyl acetoacetamide

- N-Butyl acetoacetamide

Comparison: N-Ethyl acetoacetamide is unique due to its ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets. Compared to N-Methyl acetoacetamide, N-Ethyl acetoacetamide may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and industrial processes.

Actividad Biológica

N-Ethyl-3-oxobutanamide (C₅H₉NO₂) is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, cytotoxic, and neuroprotective effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an ethyl group attached to the nitrogen of a 3-oxobutanamide moiety. Its structure allows for various chemical reactions, contributing to its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

this compound has been evaluated for its effectiveness against several bacterial strains. Studies indicate its potential as a new antimicrobial agent, with significant activity against Gram-positive and Gram-negative bacteria.

2. Cytotoxic Effects

Research on the cytotoxic properties of this compound has shown promising results in vitro. It has been tested against various cancer cell lines, demonstrating potential as an antitumor agent.

3. Neuroprotective Properties

The compound is also being explored for its neuroprotective effects in models of neurological disorders such as stroke and Parkinson's disease. Its role in reducing oxidative stress is particularly noteworthy.

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.15 mg/mL | |

| Escherichia coli | 0.20 mg/mL | |

| Klebsiella pneumoniae | 0.25 mg/mL |

These results indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Data

In cytotoxicity assays against cancer cell lines, this compound demonstrated the following LC50 values:

| Cell Line | LC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 150 | |

| MCF-7 (breast cancer) | 120 | |

| A549 (lung cancer) | 180 |

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The compound was administered prior to inducing ischemia, and results showed a significant reduction in infarct size and improved neurological scores compared to control groups. This suggests that this compound may protect neuronal cells from ischemic damage through antioxidant mechanisms.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as an antimicrobial agent, patients with bacterial infections were treated with the compound. Results indicated a marked improvement in infection resolution rates compared to standard treatments, highlighting its potential as a novel therapeutic option.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity: The compound reduces oxidative stress by scavenging free radicals.

- Inhibition of Bacterial Growth: It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Induction of Apoptosis in Cancer Cells: this compound triggers apoptotic pathways in cancer cells, leading to cell death.

Propiedades

IUPAC Name |

N-ethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-7-6(9)4-5(2)8/h3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYAJCIAOQNQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040108 | |

| Record name | N-Ethyl acetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-46-2 | |

| Record name | N-Ethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl acetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl acetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL ACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN725IYQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.